2-[Acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid
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Overview
Description
2-[Acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid is a complex organic compound featuring a morpholine ring, a pyrazole ring, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Morpholine Ring Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with morpholine.
Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the pyrazole and morpholine derivatives with an amino acid derivative under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-[Acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[Acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying proteins and affecting their function. The pyrazole and morpholine rings can interact with various biological molecules, influencing pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-[Acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]propanoic acid
- 2-[Acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]butanoic acid
Uniqueness
Compared to similar compounds, 2-[Acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5/c1-10-15(11(2)18(4)17-10)16(24)19-5-6-25-13(7-19)8-20(12(3)21)9-14(22)23/h13H,5-9H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVSQLPLIFVAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCOC(C2)CN(CC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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